molecular formula C15H20N2O B15066787 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole CAS No. 52157-86-5

6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B15066787
CAS No.: 52157-86-5
M. Wt: 244.33 g/mol
InChI Key: ZZKYNPASLPMEFR-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a versatile synthetic intermediate. Its core structure, which incorporates a 6-methoxy-2-methylindole scaffold linked to a piperidine ring, is a key pharmacophore in several biologically active classes of compounds. Researchers utilize this and related indole derivatives as critical building blocks in the design and synthesis of potential therapeutic agents. Notably, indole-based compounds sharing structural similarities have demonstrated potent biological activity in preclinical studies. For instance, the indole-based chalcone 6-MOMIPP has been identified as a novel brain-penetrant anti-mitotic agent that targets the colchicine binding site on β-tubulin . This disruption of microtubule dynamics induces mitotic arrest and apoptosis in cancer cells, showing efficacy in suppressing glioblastoma growth in vivo without significant general toxicity . Furthermore, the indole moiety is a recognized privileged structure in the development of inhibitors for epigenetic targets. Indole-based small molecules have been optimized into highly potent and selective inhibitors of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), with several candidates, such as CPI-1205, advancing to clinical trials for oncology indications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

52157-86-5

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

6-methoxy-2-methyl-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C15H20N2O/c1-10-15(11-5-7-16-8-6-11)13-4-3-12(18-2)9-14(13)17-10/h3-4,9,11,16-17H,5-8H2,1-2H3

InChI Key

ZZKYNPASLPMEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)OC)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and 4-piperidone.

    Formation of Intermediate: The 6-methoxyindole is first methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The methylated indole is then coupled with 4-piperidone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Product: The reaction mixture is then purified using column chromatography to obtain the final product, 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidinyl Group

The piperidin-4-yl moiety enables nucleophilic substitution reactions, particularly at the tertiary amine. For example:

  • Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) under sodium triacetoxyborohydride (STAB) conditions yields N-methylated derivatives (e.g., 3 in ).

  • Acylation : Treatment with isobutyryl chloride in dichloromethane (DCM) at 0°C produces N-acylated analogs (e.g., 4 in ).

Key Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Reductive aminationFormaldehyde, STAB, THF, rt, 2.5 hN-methylpiperidine derivative85%
AcylationIsobutyryl chloride, Et₃N, DCM, 0°CN-isobutyrylpiperidine derivative72%

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution, primarily at the 5-position due to methoxy group deactivation. Examples include:

  • Halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) in DCM yields 5-bromo derivatives, critical for further cross-coupling reactions .

  • Nitration : Directed by the methoxy group, nitration with HNO₃/H₂SO₄ produces 5-nitro intermediates, which are precursors for amine functionalities .

Reactivity Trends

  • The 2-methyl group sterically hinders substitution at the adjacent positions, favoring reactivity at the 5- and 7-positions .

  • Methoxy deactivation reduces electrophilic attack compared to unsubstituted indoles.

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Coupling : 5-Bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl products (IC₅₀: 33.69 μM for antimalarial analogs) .

  • C–N Arylation : Intramolecular palladium-catalyzed cyclization forms fused indole-piperidine scaffolds, critical for bioactive molecules (e.g., EZH2 inhibitors) .

Optimized Conditions

ReactionCatalyst/BaseTemperature/TimeYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME80°C, 12 h65%
Intramolecular C–NPd(OAc)₂, XPhos, NaOMe100°C, 6 h76%

Functional Group Transformations

  • Ester Hydrolysis : The methyl ester at the 3-position undergoes saponification with NaOH/MeOH to yield carboxylic acids, enabling further amide coupling (e.g., with aminopyridines) .

  • Methoxy Demethylation : BBr₃ in DCM cleaves the methoxy group to a hydroxyl, facilitating phenol-specific reactions (e.g., sulfonation) .

Biological Activity-Driven Modifications

  • Antimalarial Derivatives : N-Piperidinyl modifications (e.g., pyridin-3-yl methanone) enhance Plasmodium falciparum inhibition (IC₅₀: <10 μM) .

  • Anti-Inflammatory Analogs : 4-Indolyl-2-arylaminopyrimidine hybrids (e.g., 6h ) suppress IL-6/IL-8 release by 65–87% via MAPK pathway inhibition .

Stereochemical Considerations

Chiral piperidine derivatives are synthesized via asymmetric alkylation using (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, achieving enantiomeric excess >95% .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly as a histamine receptor modulator. Histamine receptors play critical roles in various physiological processes, and antagonists or inverse agonists of these receptors can be beneficial in treating conditions such as obesity, anxiety, and other disorders influenced by histamine signaling.

Histamine Receptor Modulation

Research indicates that derivatives of indole compounds, including 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole, exhibit activity as histamine H3 receptor antagonists. These compounds can potentially improve cognitive functions and reduce food intake by modulating neurotransmitter release .

Antidepressant Activity

Indole derivatives have been explored for their antidepressant properties. The structural modifications in compounds like 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole may enhance their efficacy by targeting serotonin pathways, which are crucial in mood regulation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives against various viruses, including influenza and HIV. The mechanism often involves interference with viral replication or entry into host cells. Compounds similar to 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole have shown promising results in inhibiting viral activity, suggesting further exploration could yield effective antiviral agents .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. For 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole, specific alterations in the piperidine ring or the indole core can significantly impact its pharmacological profile.

Key Findings from SAR Studies:

  • Piperidine Modifications : Variations in the piperidine group influence binding affinity to histamine receptors and overall biological activity. Certain modifications enhance receptor selectivity and reduce side effects .
  • Indole Core Variations : Changes to the methoxy and methyl groups on the indole core can improve solubility and bioavailability, which are critical factors for drug efficacy .

Case Studies

Several case studies have documented the application of indole derivatives in clinical settings:

Case Study 1: Antidepressant Development

A derivative of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole was tested in preclinical models for its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to controls, supporting its potential as a novel treatment option .

Case Study 2: Antiviral Screening

In a high-throughput screening for antiviral agents, compounds structurally related to 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole demonstrated inhibitory effects against influenza viruses. The most potent compound had an IC50 value indicating effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with receptors in the central nervous system, such as serotonin or dopamine receptors.

    Pathways Involved: The compound can modulate neurotransmitter release and uptake, influencing various physiological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Indole Derivatives

Compound Name Substituents (Indole Positions) Key Functional Groups Biological Activity/Application Source
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole 6-OCH₃, 2-CH₃, 3-piperidin-4-yl Methoxy, methyl, piperidine Potential CNS/anticancer applications* N/A (Target)
5-Methoxy-3-(piperidin-4-yl)-1H-indole 5-OCH₃, 3-piperidin-4-yl Methoxy, piperidine Antitumor synthesis intermediate
6-Fluoro-3-(piperidin-4-yl)-1H-indole 6-F, 3-piperidin-4-yl Fluoro, piperidine Antibacterial/antimicrobial potential
2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole 2-Ph-F, 3-pyridyl, 6-piperidin-4-yl Fluorophenyl, pyridyl High antibacterial activity
3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole 3-(piperazinyl-methyl) Piperazine Cytotoxic (IC₅₀ < 10 μM)
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole 1-phenylsulfonyl, 4-piperazinyl Sulfonyl, piperazine Cholinesterase inhibition, 5-HT6R antagonism

Notes:

  • Methoxy Position : The methoxy group at position 6 (target compound) versus position 5 () alters electronic distribution and steric interactions. For example, 5-methoxy derivatives may exhibit different binding affinities in antitumor contexts due to spatial orientation .
  • Piperidinyl vs. Piperazinyl : Piperidin-4-yl (saturated 6-membered ring) provides rigidity and basicity, whereas piperazinyl (containing a secondary amine) offers hydrogen-bonding capabilities. Piperazinyl derivatives in and show cytotoxicity and enzyme inhibition, suggesting substituent-dependent activity .
  • Steric Effects : The 2-methyl group in the target compound may reduce rotational freedom, enhancing selectivity for targets like CNS receptors or kinases compared to unsubstituted analogues .

Contradictions and Limitations

  • Methoxy vs. Fluoro Trade-offs : While methoxy improves solubility, fluoro enhances stability (), creating a trade-off in drug design .
  • Piperazinyl Superiority : suggests piperazinyl derivatives may outperform piperidinyl ones in cytotoxicity, though this depends on specific targets .

Biological Activity

6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring an indole core and a piperidine moiety, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The unique combination of functional groups in 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole contributes to its biological activity. The methoxy group at the 6-position and the piperidine ring enhance its lipophilicity and receptor binding capabilities.

Pharmacological Targets

Research indicates that compounds similar to 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole exhibit high affinity for various receptors, particularly the serotonin (5-HT) receptors, which are implicated in mood regulation and cognitive functions. The following table summarizes some key findings related to its activity against specific targets:

Target Activity Reference
5-HT ReceptorsHigh binding affinity
GSK-3βInhibitory activity
CB1 ReceptorsModulation potency

The mechanism by which 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole exerts its effects is primarily through modulation of neurotransmitter systems. Its interaction with the 5-HT receptor subtypes has been linked to improvements in cognitive processes and memory enhancement, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole core or piperidine ring can significantly influence potency and selectivity. For instance, studies have shown that introducing electron-donating or electron-withdrawing groups can enhance receptor affinity .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the efficacy of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole:

  • Cognitive Enhancement : A study demonstrated that derivatives with similar structures improved cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with aging and neurodegenerative diseases .
  • Antimicrobial Activity : Research on related indole derivatives showed promising antibacterial and antifungal activities, indicating that modifications to the piperidine ring could enhance antimicrobial properties .
  • Cancer Research : The compound's ability to inhibit GSK-3β has been linked to potential anti-cancer effects, as GSK-3β plays a role in cell proliferation and survival .

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